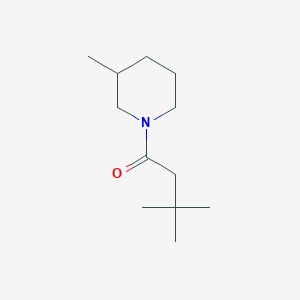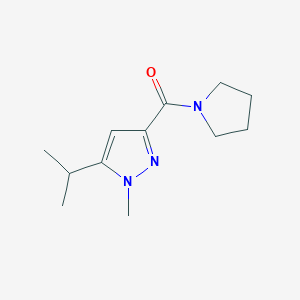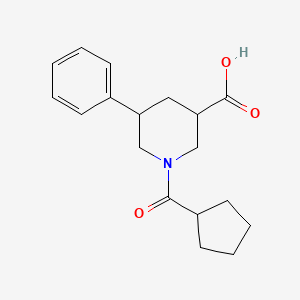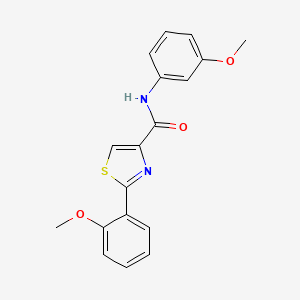
1-(3,5-dimethylphenyl)-2-oxo-N-(pyridin-3-ylmethyl)pyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-dimethylphenyl)-2-oxo-N-(pyridin-3-ylmethyl)pyrrolidine-3-carboxamide, also known as compound X, is a small molecule that has been the subject of extensive scientific research due to its potential therapeutic applications. This compound is synthesized using a specific method and has been shown to have a mechanism of action that affects various biochemical and physiological processes in the body.
Scientific Research Applications
Compound X has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. In particular, 1-(3,5-dimethylphenyl)-2-oxo-N-(pyridin-3-ylmethyl)pyrrolidine-3-carboxamide X has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Mechanism of Action
The mechanism of action of 1-(3,5-dimethylphenyl)-2-oxo-N-(pyridin-3-ylmethyl)pyrrolidine-3-carboxamide X involves the inhibition of various enzymes and signaling pathways that are involved in inflammation and cancer progression. Specifically, this compound X has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are inflammatory mediators. Additionally, this compound X has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that is involved in the regulation of genes that are involved in inflammation and cancer progression.
Biochemical and Physiological Effects
Compound X has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation and pain. Additionally, this compound X has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have potential as an anti-cancer agent.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(3,5-dimethylphenyl)-2-oxo-N-(pyridin-3-ylmethyl)pyrrolidine-3-carboxamide X in lab experiments is that it has been extensively studied and its mechanism of action is well understood. Additionally, this compound X is a small molecule that can be easily synthesized, making it readily available for use in lab experiments. However, one limitation of using this compound X in lab experiments is that it may have limited solubility in aqueous solutions, which could affect its bioavailability and efficacy.
Future Directions
There are several future directions for research on 1-(3,5-dimethylphenyl)-2-oxo-N-(pyridin-3-ylmethyl)pyrrolidine-3-carboxamide X. One area of research could be to investigate its potential use in combination with other anti-cancer agents to enhance its efficacy. Additionally, further studies could be conducted to investigate the safety and toxicity of this compound X in animal models and humans. Finally, research could be conducted to investigate the potential use of this compound X in the treatment of other inflammatory and pain disorders.
Synthesis Methods
The synthesis of 1-(3,5-dimethylphenyl)-2-oxo-N-(pyridin-3-ylmethyl)pyrrolidine-3-carboxamide X involves the reaction of 3,5-dimethylbenzaldehyde with pyridine-3-carboxylic acid, followed by reaction with N-methylpyrrolidine and acetic anhydride. The resulting this compound is then treated with N-(pyridin-3-ylmethyl)amine to yield this compound X. The synthesis of this compound X is a complex process that requires careful attention to detail and expertise in organic chemistry.
properties
IUPAC Name |
1-(3,5-dimethylphenyl)-2-oxo-N-(pyridin-3-ylmethyl)pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-13-8-14(2)10-16(9-13)22-7-5-17(19(22)24)18(23)21-12-15-4-3-6-20-11-15/h3-4,6,8-11,17H,5,7,12H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOAZRQRNIORMJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2CCC(C2=O)C(=O)NCC3=CN=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(2-Methoxyethoxy)piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B7560884.png)






![3-Methylbenzyl [3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl] ether](/img/structure/B7560932.png)




![4-(cyclopropylmethyl)-N~5~-(3-fluorobenzyl)-4H-thieno[3,2-b]pyrrole-5-carboxamide](/img/structure/B7560975.png)
